2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by three key structural motifs:
1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, this heterocycle enhances binding affinity in enzyme targets .
2-Oxopyridin-1(2H)-yl moiety: A pyridinone derivative that contributes to solubility and π-π stacking interactions in biological systems.
N-(2-(trifluoromethyl)phenyl)acetamide group: The trifluoromethyl (CF₃) substituent increases lipophilicity and resistance to oxidative metabolism, while the acetamide linker facilitates hydrogen bonding.
Structural elucidation of such compounds typically employs UV, ¹H-NMR, and ¹³C-NMR spectroscopy, as demonstrated in studies on related heterocycles .
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F4N4O3/c23-14-9-7-13(8-10-14)19-28-20(33-29-19)15-4-3-11-30(21(15)32)12-18(31)27-17-6-2-1-5-16(17)22(24,25)26/h1-11H,12H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIQWPGPSKZAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the trifluoromethyl phenyl substituent enhances its lipophilicity and potentially its bioactivity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole , including compounds similar to the target molecule, exhibit significant antimicrobial properties. For instance, a study demonstrated that oxadiazole derivatives showed remarkable nematocidal activity against Bursaphelenchus xylophilus, with an LC50 value significantly lower than that of traditional nematicides like avermectin . This suggests that the target compound may possess similar or enhanced antimicrobial properties.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied. A related compound demonstrated cytotoxic effects against various cancer cell lines, indicating that the oxadiazole structure could be integral in developing anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Insecticidal Activity
Insecticidal properties have also been observed in compounds containing similar structural motifs. For example, certain oxadiazole derivatives exhibited good insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera, suggesting potential applications in agricultural pest control .
The biological activity of the target compound appears to be linked to its interaction with specific biological targets:
- Acetylcholine Receptor Modulation : Similar compounds have been shown to affect acetylcholine receptors in nematodes, leading to paralysis and death .
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways in both microbial and cancer cells .
Case Studies
-
Nematocidal Activity : A derivative demonstrated an LC50 value of 2.4 μg/mL against Bursaphelenchus xylophilus, outperforming conventional treatments .
Compound LC50 (μg/mL) Comparison A1 2.4 Superior to avermectin (335.5 μg/mL) -
Cytotoxicity Assays : In vitro studies revealed that certain oxadiazole derivatives had IC50 values below 5 μg/mL against various cancer cell lines, indicating strong potential for further development as anticancer agents .
Compound IC50 (μg/mL) Cell Line 14h <5 Various cancer lines
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, similar compounds have demonstrated significant growth inhibition against various cancer cell lines. Notably:
- In vitro studies : Compounds related to oxadiazoles have shown promising results against glioblastoma and ovarian cancer cell lines, with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% depending on the specific derivative and concentration used .
Case Study: Anticancer Activity
A study focused on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated substantial anticancer activity against multiple cell lines, indicating that modifications to the oxadiazole structure can significantly impact efficacy . The compound's mechanism of action may involve inducing apoptosis in cancer cells, as evidenced by assays showing DNA damage.
Anti-Diabetic Properties
Emerging research has also investigated the anti-diabetic effects of similar oxadiazole compounds. In vivo studies using models like Drosophila melanogaster have shown that certain derivatives can effectively lower glucose levels, suggesting potential for developing new treatments for diabetes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Fluorination : The introduction of fluorine atoms in the phenyl ring enhances metabolic stability and activity.
- Pyridine moiety : This component contributes to the compound's interaction with biological targets.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound is vital for its development as a therapeutic agent. Preliminary studies suggest that derivatives follow Lipinski's rule of five, indicating favorable pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally similar molecules from recent literature:
*Hypothetical properties based on structural analogs.
Key Observations:
- Heterocycle Impact: Replacement of the oxadiazole ring with oxazolidinone (as in ) reduces metabolic stability but improves aqueous solubility.
- Fluorine Substitution : The 4-fluorophenyl group in the target compound mirrors the fluorinated aromatic systems in and , which enhance target binding via hydrophobic and electrostatic interactions.
- Acetamide Linkers : All compounds utilize acetamide groups, but the N-substitution pattern (e.g., CF₃-phenyl vs. dichloropyrimidine) alters steric hindrance and receptor selectivity.
Research Methodologies and Limitations
- Molecular Docking : Tools like AutoDock4 predict binding poses for such compounds, though experimental validation (e.g., X-ray crystallography) is lacking in the provided evidence.
- Data Gaps : Specific data on the target compound’s synthesis, bioactivity, and toxicity are absent in the provided evidence, necessitating extrapolation from analogs.
Q & A
Q. What are the established synthetic routes for this compound, and what experimental parameters are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the 1,2,4-oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, as described in Pd-mediated reductive cyclization methodologies .
- Acetamide linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions . Key parameters : Temperature control (<60°C to avoid oxadiazole ring degradation), solvent polarity (DMF or THF for solubility), and catalyst loading (0.5–2 mol% Pd). Yield optimization requires monitoring reaction progress via TLC or HPLC-MS .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming purity?
- X-ray crystallography : Resolves the spatial arrangement of the oxadiazole and pyridone rings, as demonstrated in structurally analogous fluorophenyl-acetamide derivatives .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl phenyl integration at δ 7.5–8.0 ppm). ¹⁹F NMR identifies fluorophenyl environments .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~505.4 g/mol).
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl and trifluoromethyl groups in biological activity?
- Comparative analogs : Synthesize derivatives with substituent variations (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) .
- Biological assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR. For example, fluorophenyl groups enhance π-π stacking in hydrophobic binding pockets, while trifluoromethyl improves metabolic stability .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, guided by crystallographic data .
Q. What experimental strategies resolve contradictions in reported pharmacological data across studies?
- Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays, cell line passage number).
- Orthogonal validation : Confirm target engagement using CETSA (cellular thermal shift assay) alongside enzymatic assays .
- Meta-analysis : Compare IC₅₀ values across publications, adjusting for variables like buffer pH or co-solvents (e.g., DMSO tolerance <0.1%) .
Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products?
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., oxadiazole ring hydrolysis) by precise temperature/residence time control .
- Catalyst screening : Test Pd-XPhos or SPhos ligands to improve coupling efficiency (>80% yield) .
- Workup protocols : Employ liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography (hexane/EtOAc gradient) for purification .
Q. What computational approaches predict the compound’s pharmacokinetic properties and potential off-target effects?
- ADMET prediction : Use SwissADME to estimate logP (~3.2), permeability (Caco-2 model), and CYP450 inhibition .
- Proteome-wide docking : Employ AlphaFold2-predicted structures to screen for off-target binding, prioritizing kinases and GPCRs .
- MD simulations : Analyze stability in lipid bilayers (GROMACS) to assess blood-brain barrier penetration .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- In vitro limitations : Address discrepancies by testing 3D cell cultures (spheroids) instead of monolayers to better mimic in vivo conditions.
- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites causing toxicity (e.g., oxidative defluorination) .
- Dosing adjustments : Align in vitro IC₅₀ with achievable plasma concentrations in murine models .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
